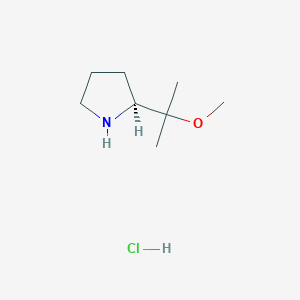
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide is an organic compound of interest in various scientific fields, including chemistry, biology, and medicine. This compound exhibits unique structural characteristics that contribute to its diverse range of applications and mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide typically involves several steps:
Formation of the Cyclohexyl Intermediate: : Cyclohexyl intermediates can be formed via reactions such as hydrogenation or hydroboration of cyclohexene derivatives.
Attachment of Pyrazine Moiety: : This step involves the nucleophilic substitution reaction where a pyrazine derivative reacts with a suitable leaving group on the cyclohexyl intermediate.
Formation of Indole Carboxamide:
Industrial Production Methods
Industrial-scale production of this compound may involve:
Catalytic Hydrogenation: : Utilizes catalysts such as palladium on carbon for hydrogenation steps.
Continuous Flow Reactors: : For efficient and scalable reactions.
Crystallization: : To purify the compound by recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where the indole or pyrazine rings are oxidized, leading to various oxidation states.
Reduction: : Reduction reactions involving the cyclohexyl ring may result in different stereoisomers.
Substitution: : Nucleophilic or electrophilic substitution reactions where the functional groups on the indole or pyrazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Catalysts: : Transition metal catalysts like palladium or platinum.
Major Products
The primary products of these reactions include various oxidized or reduced derivatives of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide has numerous applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Functions as a probe to study biological pathways.
Medicine: : Investigated for potential therapeutic effects due to its interaction with various molecular targets.
Industry: : Employed in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide involves:
Molecular Targets: : Targets enzymes or receptors within biological systems.
Pathways Involved: : May interact with signaling pathways like the MAPK/ERK pathway, affecting cell proliferation and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
N-(cyclohexyl)-1H-indole-6-carboxamide: : Shares a similar indole carboxamide structure but lacks the pyrazine moiety.
N-(pyrazin-2-yloxy)-1H-indole-6-carboxamide: : Similar structure but with different ring substituents.
Uniqueness
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-6-carboxamide's unique combination of cyclohexyl, pyrazine, and indole structures contributes to its distinctive chemical behavior and broad range of applications, setting it apart from its analogs.
There you go. Now, what are we thinking?
Propiedades
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(14-2-1-13-7-8-21-17(13)11-14)23-15-3-5-16(6-4-15)25-18-12-20-9-10-22-18/h1-2,7-12,15-16,21H,3-6H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICBWQYCXFUFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2550362.png)




![N-(2,4-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2550370.png)
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550372.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2550374.png)
![5-{[(4,6-Dimethoxypyrimidin-5-yl)methyl]amino}-2-methoxyphenol](/img/structure/B2550376.png)

![5-Bromo-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2550378.png)
![3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2550380.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2550383.png)
